molecular formula C15H16N2O2 B6589676 benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 2116846-50-3

benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No. B6589676
CAS RN: 2116846-50-3
M. Wt: 256.3
InChI Key:
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Description

Benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate (BCAC) is an organic compound belonging to the family of carboxylic acid esters. It is a white crystalline powder, soluble in organic solvents, and has a strong odor. BCAC has been studied for a variety of applications in the scientific field, including synthesis methods, research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate has been studied for its potential applications in the scientific field. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as benzamides, amides, and amines. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. Additionally, it has been used as a reagent in the synthesis of peptides, nucleosides, and nucleotides.

Mechanism of Action

The mechanism of action of benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate is not fully understood. However, it is believed that the reaction of this compound with an organic compound is initiated by the nucleophilic attack of the carboxylate group on the electrophilic carbon atom of the organic compound. This leads to the formation of an intermediate which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-studied. However, it is believed to have antioxidant and anti-inflammatory properties. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

Benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is soluble in organic solvents, which makes it easy to handle. However, this compound is also a strong-smelling compound, which can be a disadvantage in certain experiments.

Future Directions

There are several potential future directions for research on benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds, peptides, nucleosides, and nucleotides. Additionally, research into the mechanism of action of this compound could lead to further understanding of the compound and its potential uses. Furthermore, research into the advantages and limitations of using this compound in lab experiments could lead to more efficient and cost-effective experiments.

Synthesis Methods

Benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate can be synthesized from the reaction of benzylcyanoacetate and 2-azabicyclo[4.1.0]heptane. The reaction is conducted in an organic solvent such as dichloromethane or chloroform at temperatures between 0 and 20°C. The reaction is then quenched with an aqueous solution of sodium hydroxide and the crude product is purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate involves the reaction of benzyl cyanide with 2-azabicyclo[4.1.0]heptane-2-carboxylic acid in the presence of a suitable catalyst.", "Starting Materials": [ "Benzyl cyanide", "2-azabicyclo[4.1.0]heptane-2-carboxylic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve benzyl cyanide in a suitable solvent", "Step 2: Add 2-azabicyclo[4.1.0]heptane-2-carboxylic acid to the solution", "Step 3: Add a suitable catalyst to the reaction mixture", "Step 4: Heat the reaction mixture under reflux for a suitable period of time", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent", "Step 6: Purify the product using column chromatography or recrystallization" ] }

CAS RN

2116846-50-3

Molecular Formula

C15H16N2O2

Molecular Weight

256.3

Purity

95

Origin of Product

United States

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